molecular formula C11H19N3O B3073211 1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile CAS No. 1017407-48-5

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile

Cat. No. B3073211
CAS RN: 1017407-48-5
M. Wt: 209.29 g/mol
InChI Key: BYXCXPPRCXFGQR-UHFFFAOYSA-N
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Description

“1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile” is a complex organic compound. It’s part of a class of compounds known as piperidinecarboxylic acids . These compounds contain a piperidine ring, which is a saturated heterocyclic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The compound also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of a similar compound, “1-Methylpiperazine”, involved the use of sodium triacetoxyborohydride and acetic acid added to a solution of 1-tert-butoxycarbonyl-4-piperidinone in dichloromethane . The mixture was then stirred at room temperature for several hours .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile” is likely to be complex due to the presence of multiple rings and functional groups. The InChI code for a similar compound, “[1-methyl-4- (4-morpholinyl)-4-piperidinyl]methanamine”, is 1S/C11H23N3O/c1-13-4-2-11 (10-12,3-5-13)14-6-8-15-9-7-14/h2-10,12H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving “1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile” are likely to be complex and varied, depending on the specific conditions and reactants used. For instance, a similar compound, “[1-methyl-4- (morpholin-4-yl)piperidin-4-yl]methanamine”, is used as a reagent in the preparation of Wee1 inhibitor, an antitumor agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile” would depend on its specific molecular structure. For a similar compound, “[1-methyl-4- (morpholin-4-yl)piperidin-4-yl]methanamine”, the molecular weight is 213.32 .

Safety and Hazards

The safety and hazards associated with “1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile” would depend on its specific properties and uses. For a similar compound, “[1-methyl-4- (morpholin-4-yl)piperidin-4-yl]methanamine”, the safety information includes hazard statements such as H302, H312, H315, H318, H332, and H335 .

Future Directions

The future directions for research on “1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile” could involve further exploration of its potential uses in drug development, given the biological activity of similar compounds . Additionally, further studies could investigate its synthesis, properties, and safety profile in more detail.

properties

IUPAC Name

1-methyl-4-morpholin-4-ylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-13-4-2-11(10-12,3-5-13)14-6-8-15-9-7-14/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXCXPPRCXFGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(morpholin-4-yl)piperidine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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